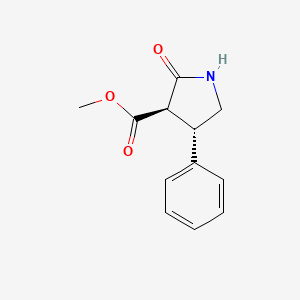

methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Description

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a 2-oxo group, a phenyl substituent at the C4 position, and a methyl ester at C2. Its stereochemistry ((3R,4S)) is critical for molecular interactions, particularly in pharmaceutical contexts. Pyrrolidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name |

methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)10-9(7-13-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,13,14)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVGHABCKLTFML-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Michael Addition and Cyclization

A foundational approach involves asymmetric Michael addition followed by cyclization. For example, diethyl malonate reacts with β-nitrostyrene derivatives in the presence of chiral Mg²⁺ complexes (e.g., 2,2'-cyclopropane-1,1-diylbis(8,8a-dihydro-3aH-indeno[1,2-d] oxazole) Mg²⁺) to yield enantiomerically enriched intermediates . Subsequent hydrogenation and cyclization using Raney Ni under hydrogen atmosphere produce the pyrrolidine core. Transesterification with methanol then affords the methyl ester.

-

Key Steps :

Reductive Cyclization of Nitro-Containing Precursors

Nitroalkanes serve as versatile intermediates. Ethyl 4-nitro-3-phenylpentanoate undergoes reductive cyclization in the presence of Pd/C or Raney Ni , followed by esterification. This method emphasizes control over the cis/trans configuration through chiral auxiliaries or catalysts .

-

Conditions :

Biocatalytic Synthesis

Enzymatic methods offer eco-friendly alternatives. Myceliophthora thermophila laccase catalyzes the oxidation of catechols to ortho-quinones, which undergo 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form pyrrolidine-2,3-diones . Subsequent reduction and esterification yield the target compound.

Organocatalytic Enantioselective Reactions

Organocatalysts like DTBM-Segphos and Cu(CH₃CN)₄PF₆ enable asymmetric synthesis. For instance, iminoesters react with gem-difluoroalkenes in toluene at 80°C, forming fluorinated pyrrolidines. Demethylation and esterification yield the desired product .

Intramolecular Cyclization of N-Substituted Aminobutyric Acids

N-substituted 4-aminobutyric acid derivatives undergo intramolecular cyclization in the presence of tetrabutylammonium bromide (TBAB) and potassium phosphate . This method is notable for scalability and minimal byproducts .

-

Example :

Comparison of Key Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Michael Add. | Chiral Mg²⁺ complexes | 60–70 | 97 | Moderate |

| Reductive Cyclization | Raney Ni | 44–63 | 85–90 | High |

| Biocatalytic | Laccase | 91 | 99 | Low |

| Organocatalytic | DTBM-Segphos/Cu(I) | 75–85 | >95 | Moderate |

| Intramolecular Cycl. | TBAB/K₃PO₄ | 89 | 90–95 | High |

Industrial-Scale Considerations

Patent literature highlights the use of trimethyl bromosilane and hexamethyldisilazane for one-step silylation, enabling large-scale production without specialized equipment . For example, reacting 2-oxo-4-phenylpyrrolidine with methyl bromoacetate at 130–175°C under distillation conditions achieves 80% yield .

Stereochemical Analysis and Purification

Chiral HPLC and recrystallization are critical for isolating the (3R,4S) enantiomer. Crystallization from ethyl acetate/hexane mixtures resolves diastereomeric intermediates, achieving >99.9% ee .

Recent Advances

Chemical Reactions Analysis

Types of Reactions It Undergoes

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate participates in various chemical reactions, including:

Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or sodium hypochlorite, to form more oxidized derivatives.

Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, the ketone group can be reduced to corresponding alcohols.

Substitution: : The compound is also reactive towards nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles can replace substituent groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, sodium hypochlorite

Reducing Agents: : Lithium aluminum hydride, sodium borohydride

Nucleophiles: : Ammonia, amines, alkoxides

Major Products Formed

From these reactions, a variety of derivatives can be synthesized:

Oxidation leads to carboxylic acids or other oxidized forms.

Reduction typically yields alcohol derivatives.

Substitution reactions produce a range of substituted pyrrolidine compounds.

Scientific Research Applications

Organic Synthesis

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate serves as a crucial building block in organic chemistry. It is utilized to create diverse chiral compounds that are essential in developing pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations, such as oxidation and reduction, enhances its versatility in synthetic applications .

Biological Research

Research has indicated potential biological activities associated with this compound. It may interact with specific biological macromolecules, acting as an enzyme inhibitor or modulator of receptor activity. Preliminary studies suggest that it could influence glucocorticoid receptor signaling pathways, making it a candidate for treating inflammation and autoimmune diseases.

Medicinal Chemistry

The compound's structural similarity to neurotransmitters positions it as a promising pharmacophore in drug development, particularly for neurological disorders. Its chiral nature allows for selective interactions with biological targets, which is critical for the efficacy of therapeutic agents .

Case Studies

| Study | Findings |

|---|---|

| Glucocorticoid Receptor Modulation | Investigated the binding affinity of this compound to glucocorticoid receptors, suggesting potential therapeutic roles in stress response modulation. |

| Synthetic Applications | Demonstrated the use of this compound as a precursor in synthesizing more complex chiral molecules used in pharmaceuticals. |

| Enzyme Inhibition | Explored its role as an enzyme inhibitor, providing insights into its mechanism of action and potential applications in drug design. |

Mechanism of Action

The mechanism by which methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and altering their activity. Its chiral centers enable it to fit into specific binding sites, influencing pathways involved in neurotransmission, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Stereochemical Considerations

The (3R,4S) configuration is conserved in the target compound and analogs like BP 1530–1532. highlights that stereoisomers (e.g., (2S,3R,4R)-4-HIL vs. (2S,3R,4S)-4-HIL) exhibit distinct binding modes due to spatial orientation, underscoring the importance of chirality in activity .

Pharmacological Relevance

- Trifluoromethyl groups in –7 analogs enhance metabolic stability, a feature absent in the target compound but relevant for drug design .

Biological Activity

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, a chiral compound with a complex pyrrolidine structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 219.24 g/mol. The compound features a five-membered ring containing one nitrogen atom and a phenyl group that enhances its reactivity and solubility, making it suitable for pharmaceutical applications.

Synthesis Methods:

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Formation of the Pyrrolidine Ring: Starting from readily available materials.

- Protonation with Hydroxylamine: To yield hydroxylamine hydrochloride.

- Final Reaction: The hydroxylamine reacts with the intermediate to form the desired compound.

Modulation of Glucocorticoid Receptor

Preliminary studies suggest that this compound acts as a modulator of the glucocorticoid receptor (GR). This interaction may influence downstream signaling pathways involved in stress responses and inflammation regulation, positioning it as a potential candidate for treating glucocorticoid-related disorders such as autoimmune diseases.

Anticancer Potential

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-dependence of these activities suggests that modifications to the pyrrolidine structure can enhance selectivity and potency against cancer cells while minimizing toxicity to non-cancerous cells .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction: Acting as an inhibitor or activator of specific enzymes.

- Receptor Binding: Influencing receptor-mediated signaling pathways.

The exact mechanisms remain to be fully elucidated through further pharmacological studies.

In Vitro Studies

In vitro assays have demonstrated that this compound can reduce cell viability in cancer models while exhibiting lower toxicity to normal cells. Such findings highlight its potential as a therapeutic agent in oncology .

Structural Analogues

Research on structural analogues has shown that modifications to the phenyl or carboxylate groups can significantly alter biological activity. For example, compounds with different substituents have been assessed for their binding affinities to GR and other targets involved in inflammatory responses .

Applications in Medicine and Industry

This compound is being investigated for various applications:

- Pharmaceutical Development: As a building block for synthesizing more complex biologically active compounds.

- Therapeutic Research: Exploring its anti-inflammatory and analgesic properties.

- Industrial Use: In the production of fine chemicals and pharmaceuticals.

Q & A

What are the established synthetic routes for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, and how is stereochemical control achieved?

Answer:

The synthesis typically involves stereoselective cyclization and esterification. A common approach uses chiral precursors like (R)-2-methyl-pyrrolidine-2-carboxylic acid derivatives, where the phenyl group is introduced via nucleophilic addition or cross-coupling (e.g., Suzuki-Miyaura). Stereochemical control at the 3R and 4S positions is achieved through asymmetric catalysis or chiral auxiliaries. For example, describes a protocol using (R)-2-methyl-pyrrolidine-2-carboxylate intermediates and difluorobenzaldehyde derivatives, with palladium catalysts ensuring regioselectivity. Cyclization under acidic or basic conditions forms the 2-oxo group, while protecting groups (e.g., tert-butoxycarbonyl in ) prevent undesired side reactions .

What advanced analytical techniques are essential for confirming the stereochemistry and purity of this compound?

Answer:

Key techniques include:

- Chiral HPLC : To resolve enantiomers and determine enantiomeric excess (ee).

- NMR Spectroscopy : 2D NOESY or ROESY to confirm spatial proximity of protons (e.g., phenyl and ester groups).

- X-ray Crystallography : Definitive proof of stereochemistry (as in for related pyrrolidine derivatives).

- LC-MS/MS : Validates molecular weight and purity (>98% by HPLC, as per ).

For example, reports ¹H NMR (400 MHz, DMSO-d6) with δ 2.56 ppm for methyl groups, critical for structural confirmation .

How can reaction conditions be optimized to mitigate low yields in the final cyclization step?

Answer:

Low yields often arise from incomplete cyclization or racemization. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates ( ).

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions.

- Catalyst Screening : Transition metals (Pd, Cu) improve regioselectivity ( ).

- Protecting Groups : tert-Butyl or benzyl groups prevent unwanted nucleophilic attacks ( ).

A case study in achieved improved yields (≥75%) by adjusting stoichiometry and using Pd(OAc)₂ .

What computational methods predict the conformational stability and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Models transition states for cyclization or ester hydrolysis.

- Molecular Dynamics (MD) : Simulates solvation effects on the pyrrolidine ring’s puckering.

- Docking Studies : Predicts binding affinity if the compound is a protease inhibitor (e.g., related to ’s PROTAC design).

For instance, references similar compounds where computational modeling guided substituent placement to enhance stability .

How is this compound evaluated for biological activity in academic research?

Answer:

- In Vitro Assays : Enzyme inhibition (e.g., proteases, kinases) using fluorescence-based assays.

- Cell-Based Studies : Cytotoxicity profiling (IC50) in cancer or microbial models.

- Structural-Activity Relationship (SAR) : Modifying the phenyl or ester group (as in ) to assess activity changes.

highlights hetero-PROTACs incorporating pyrrolidine scaffolds, suggesting potential use in targeted protein degradation studies .

How are contradictions in reported stereochemical assignments resolved?

Answer:

Discrepancies arise from differing analytical methods. Resolution strategies include:

- Comparative X-ray/NMR Analysis : used X-ray to validate NMR-derived stereochemistry.

- Optical Rotation Correlation : Matches experimental vs. calculated [α]D values.

- Independent Synthesis : Reproducing results using alternative routes (e.g., ’s tert-butyl-protected intermediate).

For example, ’s fluorophenyl-pyrrolidine derivative required cross-validation via NOESY and chiral chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.